molecular formula C21H23N5O3 B15039776 8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2-methoxyethyl)amino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15039776
M. Wt: 393.4 g/mol
InChI Key: QSWBNBXYBJKUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the naphthalen-1-ylmethyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the 2-methoxyethylamino group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: This compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-7-[(NAPHTHALEN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

8-(2-methoxyethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C21H23N5O3/c1-24-18-17(19(27)25(2)21(24)28)26(20(23-18)22-11-12-29-3)13-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,22,23)

InChI Key

QSWBNBXYBJKUGS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.